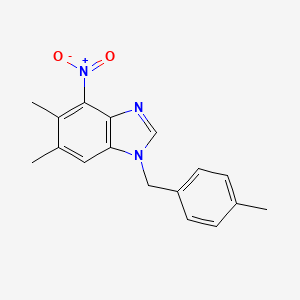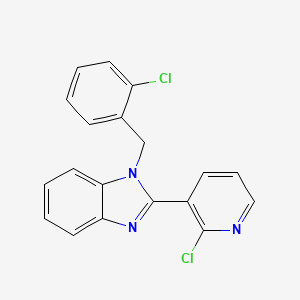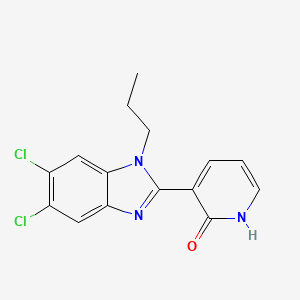![molecular formula C13H9ClF3NO2S B3035799 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 338420-49-8](/img/structure/B3035799.png)
3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C₁₃H₉ClF₃NO₂S . It falls within the category of pyridine derivatives. The compound’s structure consists of a pyridine ring substituted with chlorine, a trifluoromethyl group, and a phenylsulfonyl-methyl moiety .
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Bradiaková et al. (2009) demonstrated the synthesis of various 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, highlighting the chemical versatility of compounds related to 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine (Bradiaková et al., 2009).
- Sagar et al. (2017) explored the molecular conformations and hydrogen bonding in 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into the structural properties of related compounds (Sagar et al., 2017).
Applications in Material Science and Engineering
- Shockravi et al. (2009) synthesized organic-soluble polyamide-imides using derivatives of 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine, highlighting the compound's potential applications in material science and engineering (Shockravi et al., 2009).
Unique Metabolic Pathways in Pharmacology
- A study by Yue et al. (2011) on the metabolic fate and disposition of a related compound, GDC-0449, in rats and dogs revealed unique metabolic pathways, emphasizing the pharmacological significance of compounds structurally similar to 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine (Yue et al., 2011).
Novel Synthetic Approaches and Reactions
- Yang et al. (2012) conducted studies on reactions of 3-phenylsulfonyl-2-trifluoromethyl-1,3-butadiene, related to 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine, offering insights into novel synthetic approaches (Yang et al., 2012).
properties
IUPAC Name |
2-(benzenesulfonylmethyl)-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-11-6-9(13(15,16)17)7-18-12(11)8-21(19,20)10-4-2-1-3-5-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSNYSXYVNBTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085799 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H-isoindol-1-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3035719.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methanol](/img/structure/B3035720.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1,3-dioxolan-2-yl)-1H-indole](/img/structure/B3035721.png)
![Diethyl 2-hydroxy-6-[2-(1-methyl-4-piperidinylidene)hydrazino]-3,5-pyridinedicarboxylate](/img/structure/B3035724.png)



![4-[[(E)-2-(5-Cyano-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-yl)ethenyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B3035733.png)
![[3-(2-chlorophenyl)-5-[(E)-2-[3-(2-chlorophenyl)-4-morpholin-4-yl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-1,2-oxazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3035734.png)
![2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile](/img/structure/B3035735.png)
![3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B3035736.png)

![3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B3035738.png)
![2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B3035739.png)